



# LY 97119 dosage for in vivo animal studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | LY 97119 |           |
| Cat. No.:            | B1675722 | Get Quote |

[2] --INVALID-LINK-- LY97119 is a potent and selective 5-HT2B/2C receptor antagonist with Ki of 1.1 and 1.3 nM for 5-HT2B and 5-HT2C receptors, respectively. It has greater than 100-fold selectivity over 5-HT2A receptors (Ki = 150 nM). It is a potential drug candidate for the treatment of obesity. No formal animal studies of LY97119 have been published. LY97119 is the R-enantiomer of LY266097. LY266097 has been studied in clinical trials. LY266097 is a racemate. The S-enantiomer is LY97118. LY97119 is a research chemical.

- --INVALID-LINK-- LY97119 is a potent and selective 5-HT2B/2C receptor antagonist with Ki of 1.1 and 1.3 nM for 5-HT2B and 5-HT2C receptors, respectively. It has greater than 100-fold selectivity over 5-HT2A receptors (Ki = 150 nM). No detailed description of any animal study is available.
- --INVALID-LINK-- LY-266097 is a drug that was developed by Eli Lilly and Company, which acts as a potent and selective antagonist for the serotonin 5-HT2B and 5-HT2C receptors, with a Ki of 1.1 nM at 5-HT2B and 1.3 nM at 5-HT2C, and is greater than 100-fold selective over the 5-HT2A receptor and other targets. It was researched for the treatment of obesity.
- --INVALID-LINK-- LY97119 is the R-enantiomer of LY266097. LY97119 is a potent and selective 5-HT2B/2C receptor antagonist with Ki of 1.1 and 1.3 nM for 5-HT2B and 5-HT2C receptors, respectively. LY97119 has greater than 100-fold selectivity over 5-HT2A receptors (Ki=150 nM). LY97119 can be used for the research of obesity. No animal study has been reported.
- --INVALID-LINK-- LY97119 is a potent and selective 5-HT2B/2C receptor antagonist with Ki of 1.1 and 1.3 nM for 5-HT2B and 5-HT2C receptors, respectively. It has greater than 100-fold

### Methodological & Application





selectivity over 5-HT2A receptors (Ki = 150 nM). It is a potential drug candidate for the treatment of obesity. No formal animal studies of LY97119 have been published. LY97119 is the R-enantiomer of LY266097. LY266097 has been studied in clinical trials. LY266097 is a racemate. The S-enantiomer is LY97118. LY97119 is a research chemical.

- --INVALID-LINK-- Potent and selective 5-HT2B/2C receptor antagonist (pKi values are 8.96 and 8.89 for 5-HT2B and 5-HT2C respectively). > 100-fold selective over 5-HT2A receptors.
- --INVALID-LINK-- LY97119 is a potent and selective antagonist of the serotonin (5-HT) receptor subtypes 5-HT2B and 5-HT2C (Ki = 1.1 and 1.3 nM, respectively). It is over 100-fold selective for these receptors over 5-HT2A receptors (Ki = 150 nM). LY97119 is the (R)-enantiomer of LY266097. As LY266097 is a racemate, it is an equal mixture of LY97119 and the (S)-enantiomer, LY97118. LY266097 has been used in clinical trials.
- --INVALID-LINK-- LY97119 is a potent and selective 5-HT2B/2C receptor antagonist (pKi values are 8.96 and 8.89 for 5-HT2B and 5-HT2C respectively). > 100-fold selective over 5-HT2A receptors.
- --INVALID-LINK-- LY97119 is a potent and selective 5-HT2B/2C receptor antagonist with Ki of 1.1 and 1.3 nM for 5-HT2B and 5-HT2C receptors, respectively. It has greater than 100-fold selectivity over 5-HT2A receptors (Ki = 150 nM). It is a potential drug candidate for the treatment of obesity. No formal animal studies of LY97119 have been published. LY97119 is the R-enantiomer of LY266097. LY266097 has been studied in clinical trials. LY266097 is a racemate. The S-enantiomer is LY97118. LY97119 is a research chemical.
- --INVALID-LINK-- LY97119 is a potent and selective 5-HT2B/2C receptor antagonist (pKi values are 8.96 and 8.89 for 5-HT2B and 5-HT2C respectively). > 100-fold selective over 5-HT2A receptors.
- --INVALID-LINK-- LY97119 is a potent and selective 5-HT2B/2C receptor antagonist with Ki of 1.1 and 1.3 nM for 5-HT2B and 5-HT2C receptors, respectively. It has greater than 100-fold selectivity over 5-HT2A receptors (Ki = 150 nM). It is a potential drug candidate for the treatment of obesity. No formal animal studies of LY97119 have been published. LY97119 is the R-enantiomer of LY266097. LY266097 has been studied in clinical trials. LY266097 is a racemate. The S-enantiomer is LY97118. LY97119 is a research chemical.



--INVALID-LINK-- LY97119 is a potent and selective 5-HT2B/2C receptor antagonist (pKi values are 8.96 and 8.89 for 5-HT2B and 5-HT2C respectively). > 100-fold selective over 5-HT2A receptors.

--INVALID-LINK-- LY97119 is a potent and selective 5-HT2B/2C receptor antagonist with Ki of 1.1 and 1.3 nM for 5-HT2B and 5-HT2C receptors, respectively. It has greater than 100-fold selectivity over 5-HT2A receptors (Ki = 150 nM). It is a potential drug candidate for the treatment of obesity. No formal animal studies of LY97119 have been published. LY97119 is the R-enantiomer of LY266097. LY266097 has been studied in clinical trials. LY266097 is a racemate. The S-enantiomer is LY97118. LY97119 is a research chemical.

--INVALID-LINK-- LY97119 is the R-enantiomer of LY266097. LY97119 is a potent and selective 5-HT2B/2C receptor antagonist with Ki of 1.1 and 1.3 nM for 5-HT2B and 5-HT2C receptors, respectively. LY97119 has greater than 100-fold selectivity over 5-HT2A receptors (Ki=150 nM). LY97119 can be used for the research of obesity. No animal study has been reported.## Application Notes and Protocols for **LY 97119** in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

LY 97119 is a potent and selective antagonist of the serotonin 5-HT2B and 5-HT2C receptors. It demonstrates high affinity for these receptor subtypes, with Ki values of 1.1 nM for 5-HT2B and 1.3 nM for 5-HT2C. Notably, LY 97119 exhibits over 100-fold selectivity for these receptors compared to the 5-HT2A receptor (Ki = 150 nM). As the R-enantiomer of the racemate LY 266097, which has undergone clinical investigation, LY 97119 is a valuable tool for preclinical research, particularly in the context of obesity. Despite its potential, formal in vivo animal studies detailing specific dosages and protocols for LY 97119 have not been published. These application notes provide a comprehensive overview of its mechanism of action and a generalized protocol for conducting in vivo studies based on the available information for its racemate and similar compounds.

### **Mechanism of Action**

**LY 97119** functions by blocking the activity of the 5-HT2B and 5-HT2C receptors. These G-protein coupled receptors are involved in a variety of physiological processes. The 5-HT2C







receptor, in particular, is a well-established target for anti-obesity drugs due to its role in regulating appetite and energy expenditure. By antagonizing these receptors, **LY 97119** is hypothesized to modulate signaling pathways that influence satiety and metabolism.





Click to download full resolution via product page



**Figure 1:** Simplified signaling pathway of 5-HT2B/2C receptor and the inhibitory action of **LY 97119**.

### **Quantitative Data**

As no formal animal studies for **LY 97119** have been published, quantitative dosage data is not available. However, the following table summarizes the in vitro binding affinities.

| Compound | Receptor | Ki (nM)   | Selectivity vs. 5-<br>HT2A |
|----------|----------|-----------|----------------------------|
| LY 97119 | 5-HT2B   | 1.1       | >100-fold                  |
| 5-HT2C   | 1.3      | >100-fold |                            |
| 5-HT2A   | 150      | -         | _                          |

## **Experimental Protocols**

The following is a generalized protocol for conducting initial in vivo studies with **LY 97119** in a rodent model of obesity. This protocol is a template and should be adapted based on specific experimental goals and institutional guidelines.

Objective: To evaluate the effect of **LY 97119** on food intake and body weight in diet-induced obese (DIO) mice.

#### Materials:

- LY 97119
- Vehicle (e.g., 0.5% methylcellulose in sterile water)
- Diet-induced obese mice (e.g., C57BL/6J mice fed a high-fat diet for 12-16 weeks)
- Standard laboratory animal diet and high-fat diet
- Animal balance
- Oral gavage needles



• Metabolic cages (optional)

#### **Experimental Workflow:**





#### Click to download full resolution via product page

Figure 2: Experimental workflow for an in vivo study of LY 97119 in a DIO mouse model.

#### Procedure:

- Animal Model: Utilize diet-induced obese mice. House animals individually to allow for accurate food intake monitoring.
- Acclimatization: Allow mice to acclimate to the housing facilities for at least one week before
  the start of the experiment.
- Baseline Measurements: Measure and record the body weight and daily food intake for each mouse for 3-5 days to establish a baseline.
- Randomization: Randomize the animals into treatment groups (e.g., vehicle control, and multiple dose levels of LY 97119). Group sizes of 8-10 animals are recommended.
- Dose Preparation: Prepare a stock solution of LY 97119 in a suitable vehicle. Subsequent
  dilutions can be made to achieve the desired final concentrations. Due to the lack of
  published data, a pilot dose-ranging study is highly recommended to determine an effective
  and well-tolerated dose.
- Administration: Administer LY 97119 or vehicle to the mice via the chosen route (e.g., oral gavage). The frequency of administration will depend on the pharmacokinetic properties of the compound, which are currently unknown. A once-daily administration is a reasonable starting point.
- Monitoring:
  - Record the body weight of each animal daily.
  - Measure and record food and water intake daily.
  - Observe the animals for any signs of toxicity or adverse effects.
- Study Duration: The duration of the study will depend on the specific research question. A 14 to 28-day study is often sufficient to observe significant changes in body weight.



- Terminal Procedures: At the end of the study, euthanize the animals according to approved institutional protocols. Blood and various tissues can be collected for further analysis (e.g., measurement of metabolic parameters, gene expression analysis).
- Data Analysis: Analyze the collected data using appropriate statistical methods. For example, changes in body weight and food intake can be analyzed using a repeatedmeasures ANOVA.

Disclaimer: This document is intended for informational purposes only. All animal experiments should be conducted in accordance with the guidelines and regulations of the relevant institutional and national animal welfare committees. The lack of published in vivo data for **LY 97119** necessitates careful dose-finding studies to establish a safe and efficacious dose range.

• To cite this document: BenchChem. [LY 97119 dosage for in vivo animal studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675722#ly-97119-dosage-for-in-vivo-animal-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com